Cas no 683261-90-7 (N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
- AKOS024603152
- 683261-90-7
- AB00673349-01
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
- Oprea1_555821
- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- F1122-0306
- Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-[(3-methyl-1-piperidinyl)sulfonyl]-
-
- インチ: 1S/C22H22ClN3O3S2/c1-15-3-2-12-26(13-15)31(28,29)19-10-6-17(7-11-19)21(27)25-22-24-20(14-30-22)16-4-8-18(23)9-5-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,24,25,27)
- InChIKey: XKLNWSJVGBBDAI-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(Cl)C=C2)=CS1)(=O)C1=CC=C(S(N2CCCC(C)C2)(=O)=O)C=C1
計算された属性
- 精确分子量: 475.0791116g/mol
- 同位素质量: 475.0791116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 716
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 4.8
じっけんとくせい
- 密度みつど: 1.385±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 6.53±0.50(Predicted)
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-0306-2μmol |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-10μmol |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-2mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-10mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-50mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-1mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-25mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-100mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-30mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1122-0306-4mg |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
683261-90-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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S. Ahmed Chem. Commun., 2009, 6421-6423
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamideに関する追加情報
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide: A Comprehensive Overview
The compound CAS No 683261-90-7, also known as N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique chemical structure and promising biological activity. In this article, we will delve into its properties, synthesis, applications, and recent advancements in research.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzamide backbone with a sulfonyl group attached to a 4-(3-methylpiperidin-1-yl) moiety. The presence of a 1,3-thiazol ring further enhances its chemical complexity. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The chlorophenyl group introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in drug design. The thiazole ring, in particular, has been associated with anti-inflammatory, antitumor, and antimicrobial activities. These findings suggest that the compound may have potential applications in therapeutic interventions.
Synthesis and Optimization
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent attachment of the sulfonyl group. Researchers have explored various synthetic pathways to optimize yield and purity.
Recent advancements in catalytic methods have enabled more efficient synthesis routes. For instance, the use of transition metal catalysts has significantly improved the reaction efficiency. These optimizations are crucial for scaling up production to meet industrial demands.
Biological Activity and Applications
The biological activity of this compound has been extensively studied in vitro and in vivo models. Experimental results indicate that it exhibits potent inhibitory effects on specific enzymes associated with inflammatory diseases. Additionally, preliminary studies suggest potential anti-cancer properties due to its ability to modulate key signaling pathways.
In the field of materials science, this compound has shown promise as a precursor for advanced materials such as high-performance polymers and nanomaterials. Its unique electronic properties make it a candidate for applications in electronics and optoelectronics.
Environmental Impact and Sustainability
As concern for environmental sustainability grows, researchers are increasingly focusing on the eco-friendly synthesis of such compounds. Green chemistry principles are being integrated into the production process to minimize waste and reduce energy consumption.
Studies on the environmental fate of this compound indicate that it undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. This is a positive attribute for its safe use in industrial applications.
Conclusion
In conclusion
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